molecular formula C12H10O3S B2969435 3-[(Phenylthio)methyl]-2-furoic acid CAS No. 878465-81-7

3-[(Phenylthio)methyl]-2-furoic acid

Cat. No. B2969435
CAS RN: 878465-81-7
M. Wt: 234.27
InChI Key: YCGOMTXSMKAZBN-UHFFFAOYSA-N
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Description

“3-[(Phenylthio)methyl]-2-furoic acid” is a biochemical compound with the molecular formula C12H10O3S and a molecular weight of 234.27 . It is typically used for proteomics research .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a furoic acid group attached to a phenylthio group via a methyl bridge . The compound has a molecular weight of 234.27 .

Scientific Research Applications

1. Birch Reduction in Organic Chemistry

The Birch reduction process, a notable application in organic chemistry, involves the reduction of aromatic compounds. A study by Kinoshita, Miyano, and Miwa (1975) discusses the reduction of 3-furoic acid, which is structurally related to 3-[(Phenylthio)methyl]-2-furoic acid. This reduction leads to various derivatives, demonstrating the compound's utility in synthesizing heterocyclic compounds (Kinoshita, Miyano, & Miwa, 1975).

2. Biological Applications

A 2012 study by Sathyadevi et al. explored the interaction of metal ions in hydrazone complexes with nucleic acids and bovine serum albumin. This research, deriving from furoic acid hydrazide, is indirectly related to this compound, highlighting its potential in biological studies, particularly in understanding interactions at the molecular level (Sathyadevi et al., 2012).

3. Synthesis of Substituted Furans

The synthesis of substituted furans, pyrroles, thiophenes, and related derivatives has been a significant area of research. Yin et al. (2008) describe methods for preparing 3-methylthio-substituted furans, which are related to this compound. This study demonstrates the compound's role in producing various heterocyclic compounds, crucial in pharmaceutical and material science industries (Yin et al., 2008).

4. C–H Bond Activation in Organic Synthesis

Research on C–H bond activation is essential in organic synthesis. Studies by Wan et al. (2013) and Giri et al. (2007) highlight techniques like cross-coupling and palladium-catalyzed reactions. These methods, involving carboxylic acids like this compound, are fundamental in creating complex organic molecules, showing the compound's relevance in synthetic organic chemistry (Wan et al., 2013); (Giri et al., 2007).

properties

IUPAC Name

3-(phenylsulfanylmethyl)furan-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3S/c13-12(14)11-9(6-7-15-11)8-16-10-4-2-1-3-5-10/h1-7H,8H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCGOMTXSMKAZBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC2=C(OC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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